molecular formula C26H30FN3O3 B11033124 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

Cat. No.: B11033124
M. Wt: 451.5 g/mol
InChI Key: WIAOQSPADRWLMR-UHFFFAOYSA-N
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Description

2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

    Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to form the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could lead to the formation of reduced piperazine derivatives.

Scientific Research Applications

2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent.

    Biological Research: It is used in biological assays to study its effects on various biological pathways.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is unique due to its specific structural features, such as the combination of a fluorophenyl group with a quinoline derivative. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H30FN3O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone

InChI

InChI=1S/C26H30FN3O3/c1-18-16-26(2,3)30(22-15-24-23(14-19(18)22)32-12-13-33-24)25(31)17-28-8-10-29(11-9-28)21-7-5-4-6-20(21)27/h4-7,14-16H,8-13,17H2,1-3H3

InChI Key

WIAOQSPADRWLMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5F)(C)C

Origin of Product

United States

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